MMV028038 is a compound developed as part of the efforts to combat malaria, specifically targeting the Plasmodium falciparum parasite. It is classified as a potential antimalarial agent and is part of a broader initiative led by the Medicines for Malaria Venture, which aims to discover and develop new treatments for malaria. The compound is notable for its unique mechanism of action and its potential to overcome resistance seen in existing antimalarial drugs.
MMV028038 was identified through high-throughput screening of compounds for activity against Plasmodium falciparum. It belongs to a class of compounds that exhibit selective inhibition of the parasite's growth. The classification of MMV028038 can be categorized under small molecule therapeutics, specifically designed for infectious diseases, with a focus on malaria treatment.
Methods and Technical Details:
The synthesis of MMV028038 involves several key steps that are typical in medicinal chemistry. The initial phase includes the identification of lead compounds through screening assays, followed by structure-activity relationship studies to optimize potency and selectivity.
Detailed synthetic routes may include the use of protecting groups, purification techniques such as chromatography, and characterization methods like nuclear magnetic resonance spectroscopy and mass spectrometry.
Structure and Data:
The molecular structure of MMV028038 can be described using its chemical formula, which typically includes various functional groups that contribute to its biological activity.
The structural analysis often includes:
Reactions and Technical Details:
The chemical reactivity of MMV028038 is characterized by its interactions with biological targets within the malaria parasite.
Process and Data:
MMV028038 operates through a unique mechanism that disrupts specific metabolic pathways within Plasmodium falciparum.
Physical and Chemical Properties:
The physical properties of MMV028038 include:
Chemical properties include:
Scientific Uses:
MMV028038 has significant potential applications in both research and clinical settings:
MMV028038 is designated by the IUPAC name:N-(Cyclopentyl(3-isopropylphenyl)methyl)-2-(3-morpholinobenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide [1].
Its molecular structure (C₃₆H₄₃N₃O₃; MW: 565.76 g/mol) integrates three key domains:
Structural isomerism arises from:
Table 1: Molecular Properties of MMV028038
Property | Value |
---|---|
Empirical Formula | C₃₆H₄₃N₃O₃ |
Exact Mass | 565.3304 g/mol |
Elemental Composition | C 76.43%; H 7.66%; N 7.43%; O 8.48% |
SMILES | O=C(C1N(C(C2=CC=CC(N3CCOCC3)=C2)=O)CC4=C(C=CC=C4)C1)NC(C5CCCC5)C6=CC=CC(C(C)C)=C6 |
InChI Key | UPNXEFDBYBSCQJ-UHFFFAOYSA-N |
MMV028038 exhibits long-term stability (>3 years) when stored at -20°C in anhydrous conditions. Its solid powder form remains stable under ambient shipping conditions for weeks, indicating robust kinetic stability despite thermodynamic susceptibility to hydrolysis at extreme pH/temperatures [1] [6].
Solubility is restricted to dipolar aprotic solvents (e.g., DMSO). Aqueous solubility is negligible, necessitating DMSO-based formulations for biological testing. This behavior aligns with calculated partition coefficients (see §1.1.3) and limits administration routes [1].
Stability Parameters:
While experimental pKa data is unavailable, computational predictions suggest:
The logP (partition coefficient) is estimated at ~4.5–5.0 based on:
MMV028038 was discovered through virtual high-throughput screening (vHTS) of malaria drug libraries. The strategy employed:
Key screening parameters:
Lead optimization focused on three regions of MMV028038:
Table 2: SAR-Driven Modifications
Structural Region | Modification Impact | Optimal Group |
---|---|---|
Tetrahydroisoquinoline C3-carboxamide | Linear alkyl chains ↓ activity; cyclopentyl ↑ t₁/₂ | N-cyclopentyl |
Morpholine ring | Replacement with piperazine ↓ solubility | Morpholine |
3-Benzyl substituent | Isopropyl > tert-butyl (steric tolerance) | 3-Isopropylphenyl |
Critical SAR findings:
Final-step purification requires reverse-phase HPLC due to the compound’s hydrophobicity and structural complexity:
Critical parameters for yield optimization:
Table 3: Purification Quality Control Metrics
Parameter | Target Specification |
---|---|
Purity (HPLC-UV) | >98% |
Residual solvents | DMSO <500 ppm |
Water content | <0.5% (KF titration) |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: